molecular formula C7H3BrClF3O2 B2845315 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol CAS No. 1824642-82-1

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol

Cat. No. B2845315
CAS RN: 1824642-82-1
M. Wt: 291.45
InChI Key: VYSQHIDGRAKMFW-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H3BrClF3O2 . It has a molecular weight of 291.45 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” can be represented by the SMILES string OC1=CC(OC(F)(F)F)=C(Br)C=C1Cl . This indicates that the molecule consists of a phenol ring with bromo, chloro, and trifluoromethoxy substituents.


Physical And Chemical Properties Analysis

“4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” is a solid at room temperature . It has a molecular weight of 291.45 . The compound’s InChI code is 1S/C7H3BrClF3O2/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2,13H .

Scientific Research Applications

Key Intermediate for Fluazifop Synthesis

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained from 4-bromo-2-chloro-5-(trifluoromethoxy)phenol. Fluazifop is a widely used herbicide. Research on this pathway can enhance herbicide production efficiency .

Custom Synthesis and Bulk Manufacturing

Researchers and manufacturers can utilize 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol for custom synthesis and bulk production. Its availability makes it a valuable building block for various chemical processes .

Safety and Hazards

The safety data sheet for “4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid getting the compound in eyes or on skin, and to use only under a chemical fume hood .

properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSQHIDGRAKMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-(trifluoromethoxy)phenol

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